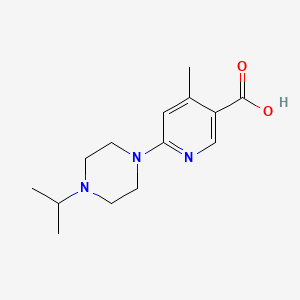
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl group attached to the nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with isopropylamine under controlled conditions.
Attachment of the Piperazine Ring to the Nicotinic Acid Core: The piperazine ring is then attached to the nicotinic acid core through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as ethanol or methanol.
Methylation: The final step involves the methylation of the nicotinic acid core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Isopropylpiperazin-1-yl)-n-methylpyrimidin-4-amine
- 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is unique due to its specific structural features, such as the presence of both the isopropyl-substituted piperazine ring and the methyl group on the nicotinic acid core. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
SEAZQEFNHFRPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


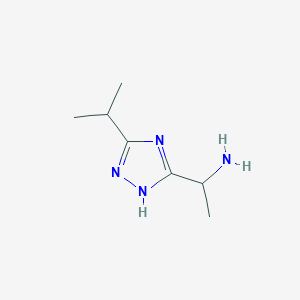
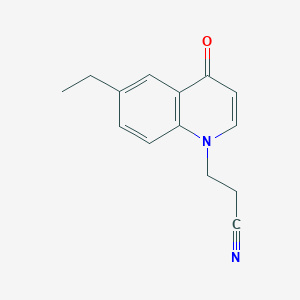
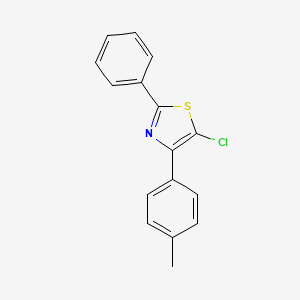
![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)

![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)
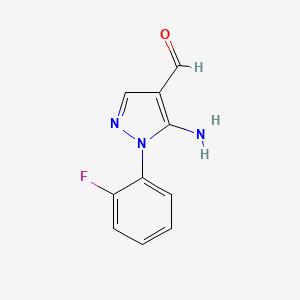
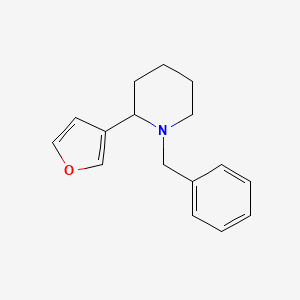
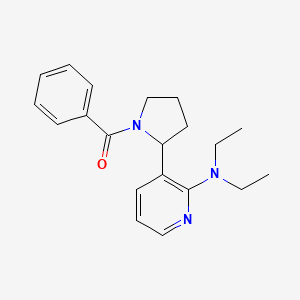


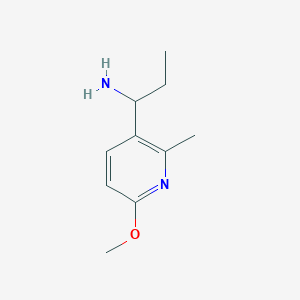
![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)

